molecular formula C11H22O B1265118 Undec-1-EN-1-OL

Undec-1-EN-1-OL

Cat. No.: B1265118
M. Wt: 170.29 g/mol
InChI Key: LEAQUNCACNBDEV-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undec-1-en-1-ol is a fatty alcohol 11:1 that is undecanol containing a double bond located at position 1;  a minor tautomer of undecanal. It is an enol and a fatty alcohol. It is a tautomer of an undecanal.

Scientific Research Applications

Catalysis and Green Chemistry

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a novel and active catalyst promoting methylation reactions of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions, further accelerated by microwave irradiation. This approach signifies a stride towards green chemistry, showcasing efficient, high-yield chemical transformations in minutes that traditionally took days (Shieh, Dell, & Repic, 2001).

Support Materials for Solid-Phase Synthesis

Undec-10-en-1-ol, as a comonomer, was utilized to prepare hydrophilic polymer beads with extensive solvent swellability. These beads serve as promising support materials for solid-phase synthesis, highlighting the adaptability of undec-1-en-1-ol derivatives in crafting functional, specialized polymer supports (Engström & Helgée, 2006).

Synthesis of Functionalized Pyridines

DBU efficiently catalyzes the three-component one-pot condensation of aldehydes, malononitrile, and thiophenol, producing highly functionalized pyridines in excellent yield in aqueous ethanol. This methodological innovation underscores the versatility of DBU in facilitating complex organic syntheses, offering a straightforward route to synthesize structurally diverse pyridines (Mamgain, Singh, & Rawat, 2009).

Corrosion Inhibition

The application of DBU as a corrosion inhibitor was investigated, displaying its efficacy in protecting Alloy 600 against corrosion. This study not only illustrates the corrosion-inhibiting potential of DBU but also contributes to the broader understanding of chemical treatments that can enhance the durability of metals in various industrial contexts (Namduri & Nasrazadani, 2010).

Junction Between Metallic Zinc and Polymer Coatings

Undec-10-ene-1-thiol, a multifunctional molecular layer, was employed as a junction between metallic zinc and polymer coatings on steel, demonstrating an innovative duplex system that significantly improves corrosion inhibition. This application underlines the utility of this compound derivatives in enhancing material interfaces, paving the way for new composite materials with enhanced performance characteristics (Berger, Delhalle, & Mekhalif, 2009).

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(Z)-undec-1-en-1-ol

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h10-12H,2-9H2,1H3/b11-10-

InChI Key

LEAQUNCACNBDEV-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCCC/C=C\O

SMILES

CCCCCCCCCC=CO

Canonical SMILES

CCCCCCCCCC=CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In about the same way as described under Example 2, an experiment was carried out with difference being that 10 ml methyl-undecenoate was included in the autoclave instead of 10 ml methylpropionate, while after 5 min hydrogen was added until a pressure increase of 30 bar was reached. The autoclave was kept at 80° C. for 5 hours giving a yield of 2.4 g methanol and about 1 g 1-undecenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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